molecular formula C11H17BrN2 B1403036 N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine CAS No. 1333319-64-4

N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine

Cat. No. B1403036
M. Wt: 257.17 g/mol
InChI Key: QKBNANJCUKYMLN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “(5-bromopyridin-3-yl)methylamine”, has been analyzed . It has a molecular formula of C7H9BrN2, an average mass of 201.064 Da, and a monoisotopic mass of 199.994904 Da .

Scientific Research Applications

Synthesis and Radiolabeling for PET Imaging

The compound has been synthesized for potential applications in Positron Emission Tomography (PET) imaging. A study detailed the synthesis of a CRF1 antagonist as a potential PET ligand, highlighting a novel palladium-catalyzed Suzuki coupling and subsequent radiolabeling steps, indicating its potential in neuroimaging applications (Kumar et al., 2003).

Intramolecular Cyclization and Amination Studies

Research has explored the base-catalyzed intramolecular cyclization of certain ammonium bromides, leading to the formation of isoindolinium salts. This indicates the compound's role in complex chemical transformations and its potential in synthesizing novel chemical structures (Chukhajian et al., 2008).

Mechanistic Studies in Amination Reactions

Studies have delved into the mechanisms of intramolecular amination, exploring how different substrates and conditions influence the outcome. This sheds light on the compound's utility in studying reaction pathways and developing new synthetic methods (Loones et al., 2007).

Antimicrobial Properties

The compound has been utilized in synthesizing derivatives with observed antimicrobial properties. This suggests potential pharmaceutical applications, particularly in developing new antimicrobial agents (Desai et al., 2012).

Catalytic Applications in Amination

The compound has found use in catalysis, specifically in selective amination processes. This points to its role in facilitating chemical transformations, which is crucial in various industrial and pharmaceutical syntheses (Ji et al., 2003).

Ligand Synthesis and Structural Studies

It has been instrumental in synthesizing ligands and studying their structural properties. These studies are foundational in material science and coordination chemistry, indicating the compound's role in developing complex molecular systems (Scott et al., 2004).

properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2/c1-11(2,3)8-14-6-9-4-10(12)7-13-5-9/h4-5,7,14H,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBNANJCUKYMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745296
Record name N-[(5-Bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine

CAS RN

1333319-64-4
Record name 3-Pyridinemethanamine, 5-bromo-N-(2,2-dimethylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333319-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(5-Bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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